molecular formula C9H11N3S B13070617 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13070617
M. Wt: 193.27 g/mol
InChI Key: SSGLIABOYNYFAQ-UHFFFAOYSA-N
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Description

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thiophene and pyrazole rings allows for interactions with various biological targets, including proteins and nucleic acids. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(thiophen-3-yl)-1H-pyrazole: Similar structure but lacks the amine group.

    5-Methyl-3-phenyl-1H-pyrazol-1-yl: Contains a phenyl group instead of the thiophene ring.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the thiophene and pyrazole rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

5-methyl-1-(thiophen-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-7-4-9(10)11-12(7)5-8-2-3-13-6-8/h2-4,6H,5H2,1H3,(H2,10,11)

InChI Key

SSGLIABOYNYFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CSC=C2)N

Origin of Product

United States

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